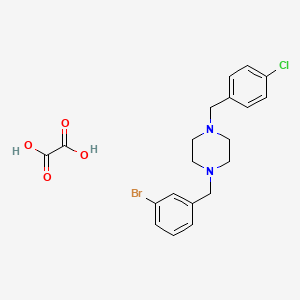![molecular formula C19H24O3 B5112708 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is a chemical compound that has been widely used in scientific research. It is also known as ICI 118,551 and is a selective antagonist of β2-adrenergic receptors. This compound has been used to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Mechanism of Action
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene acts as a selective antagonist of the β2-adrenergic receptor. This means that it binds to the receptor but does not activate it. By blocking the receptor, this compound inhibits the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
Activation of the β2-adrenergic receptor leads to an increase in cyclic AMP, which plays a crucial role in many physiological processes. These processes include bronchodilation, vasodilation, and glycogenolysis. Inhibition of the β2-adrenergic receptor by 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene leads to the opposite effects, including bronchoconstriction, vasoconstriction, and decreased glycogenolysis.
Advantages and Limitations for Lab Experiments
The use of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene in lab experiments has several advantages. It is a selective antagonist of the β2-adrenergic receptor, which allows for the study of the specific effects of this receptor. Additionally, this compound has been used in many previous studies, which allows for comparison and replication of results.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain its effects. Additionally, it may have off-target effects on other receptors, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene. One area of interest is the role of the β2-adrenergic receptor in different tissues and disease states. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
In conclusion, 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is a chemical compound that has been widely used in scientific research to study the β2-adrenergic receptor. Its selective antagonism of this receptor allows for the study of its specific effects, and it has been used in many previous studies. However, there are also limitations to its use, and future research should focus on developing more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
Synthesis Methods
The synthesis of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves several steps. Firstly, 4-bromophenol is reacted with 2-methoxyphenol to form 4-(2-methoxyphenoxy)bromobenzene. This compound is then reacted with 1,2-dimethyl-3-nitrobenzene to form 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene.
Scientific Research Applications
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene has been used extensively in scientific research to study the β2-adrenergic receptor. This receptor is found in many tissues, including the lungs, heart, and skeletal muscle. Activation of the β2-adrenergic receptor leads to an increase in cyclic AMP, which plays a crucial role in many physiological processes.
properties
IUPAC Name |
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-10-11-17(14-16(15)2)21-12-6-7-13-22-19-9-5-4-8-18(19)20-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBBVSQZNIDIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyphenoxy)butoxy]-1,2-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)


![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)


![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)

![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)